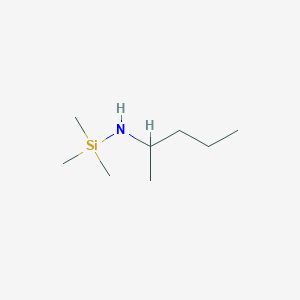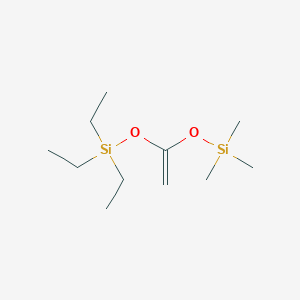
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane is a complex organic compound characterized by its unique structure, which includes silicon atoms integrated into its carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially leading to the formation of siloxane bonds.
Reduction: The compound can be reduced under specific conditions, altering its oxidation state and potentially breaking silicon-oxygen bonds.
Substitution: Substitution reactions can occur at the silicon or carbon atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution reactions can produce a range of organosilicon compounds.
Scientific Research Applications
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane involves its interaction with molecular targets through its silicon and carbon atoms. The pathways involved may include the formation of stable siloxane bonds and interactions with organic molecules, leading to various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-2,2-dipyridyl: Known for forming complexes with metal ions.
Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-: Shares a similar bicyclic structure but lacks silicon atoms.
4,4-Dimethyl-5-methylene-1,3-dioxolane-2-one: Contains a dioxolane ring but differs in its overall structure and properties.
Uniqueness
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane is unique due to the presence of silicon atoms within its structure, which imparts distinct chemical and physical properties not found in purely carbon-based compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
193144-40-0 |
|---|---|
Molecular Formula |
C11H26O2Si2 |
Molecular Weight |
246.49 g/mol |
IUPAC Name |
triethyl(1-trimethylsilyloxyethenoxy)silane |
InChI |
InChI=1S/C11H26O2Si2/c1-8-15(9-2,10-3)13-11(4)12-14(5,6)7/h4,8-10H2,1-3,5-7H3 |
InChI Key |
DUVLULIVTUSSBP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(=C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
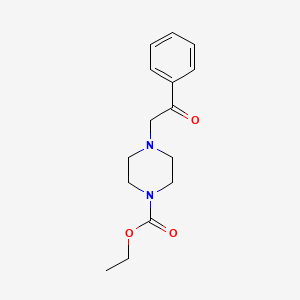
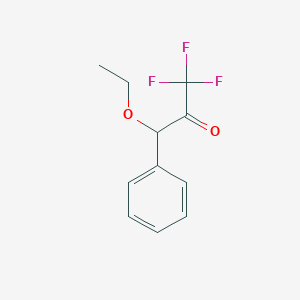
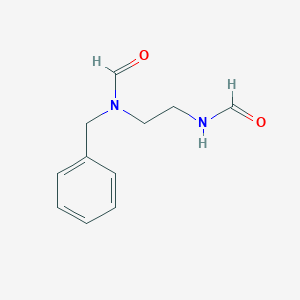
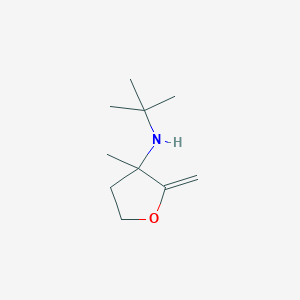
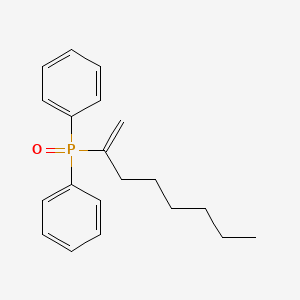
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)
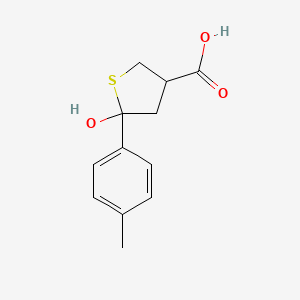
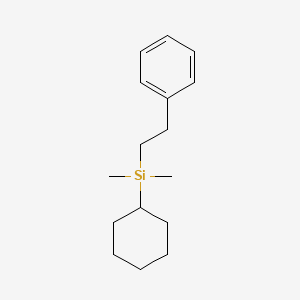
![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
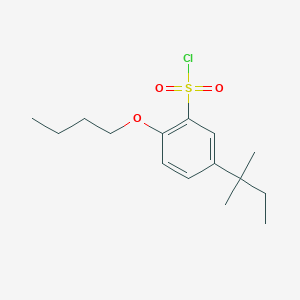
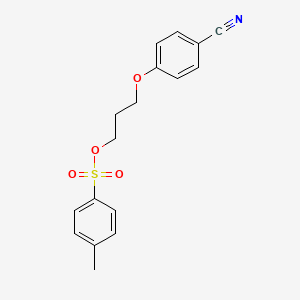
![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)
